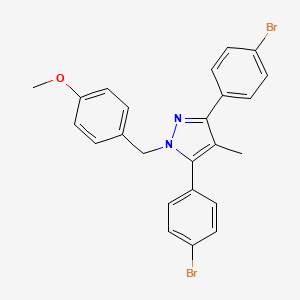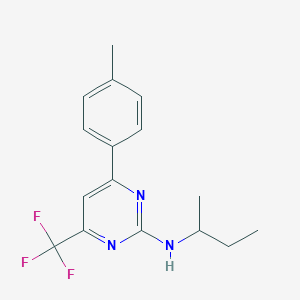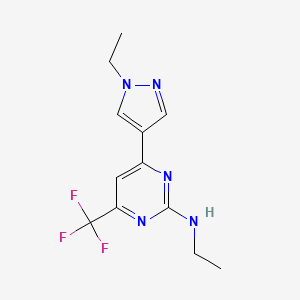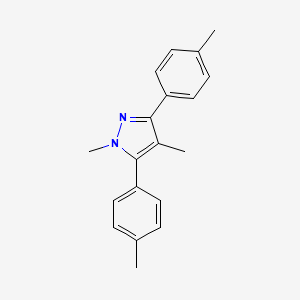![molecular formula C27H22ClNO3 B14926704 (2E)-3-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[3-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14926704.png)
(2E)-3-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[3-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a pyrrolylphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with formaldehyde to form 3-(chlorophenoxymethyl)phenol.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield 3-(3-chlorophenoxymethyl)-4-methoxyphenol.
Formation of the Pyrrolyl Intermediate: Separately, 3-bromophenyl is reacted with pyrrole in the presence of a base to form 3-(1H-pyrrol-1-yl)phenyl.
Aldol Condensation: The final step involves an aldol condensation reaction between the methoxylated intermediate and the pyrrolyl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted functional groups.
科学的研究の応用
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- **(E)-3-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
- **(E)-3-{3-[(3-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
Uniqueness
Chlorophenoxy Group: The presence of the chlorophenoxy group in (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.
特性
分子式 |
C27H22ClNO3 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
(E)-3-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-1-(3-pyrrol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H22ClNO3/c1-31-27-13-11-20(16-22(27)19-32-25-9-5-7-23(28)18-25)10-12-26(30)21-6-4-8-24(17-21)29-14-2-3-15-29/h2-18H,19H2,1H3/b12-10+ |
InChIキー |
ABLQFSIARXYYQS-ZRDIBKRKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926628.png)

![Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate](/img/structure/B14926634.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14926639.png)
![(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(5-methylfuran-2-yl)prop-2-enamide]](/img/structure/B14926640.png)

![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14926652.png)

![6-cyclopropyl-3-methyl-N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926659.png)
![1-methyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14926667.png)
![N-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926673.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926687.png)
![N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14926690.png)

